2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide
CAS No.: 923098-86-6
Cat. No.: VC7309246
Molecular Formula: C20H18BrN3O4
Molecular Weight: 444.285
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923098-86-6 |
|---|---|
| Molecular Formula | C20H18BrN3O4 |
| Molecular Weight | 444.285 |
| IUPAC Name | 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18BrN3O4/c1-27-15-7-9-18(28-2)17(11-15)22-19(25)12-24-20(26)10-8-16(23-24)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25) |
| Standard InChI Key | GLMKZMTWYMHISA-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Introduction
Molecular Formula and Weight
Structural Features
The compound is characterized by:
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A pyridazinone core with a 4-bromophenyl substituent at position 3.
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An N-acetamide group linked to a 2,5-dimethoxyphenyl moiety.
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The presence of multiple functional groups including bromine, methoxy, and amide, which contribute to its reactivity and potential biological activity.
Key Identifiers
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IUPAC Name: N-(4-bromophenyl)-2-[5-[(3,5-dimethoxyphenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]acetamide .
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SMILES Notation:
CC1=NN(C(=O)C(=C1)CC2=CC(=CC(=C2)OC)OC)CC(=O)NC3=CC=C(C=C3)Br.
Synthesis
The compound can be synthesized through multi-step organic reactions involving:
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Functionalization of the pyridazinone ring.
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Bromination to introduce the bromophenyl group.
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Coupling with a dimethoxyphenyl acetamide derivative.
Characterization Techniques
The structure is confirmed using:
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NMR Spectroscopy: Proton () and Carbon () spectra for structural elucidation.
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Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: For functional group identification (e.g., C=O stretching for amides).
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X-ray Crystallography: For detailed three-dimensional structure determination .
Pharmacological Relevance
Compounds with pyridazinone scaffolds exhibit a broad spectrum of biological activities:
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Anti-inflammatory properties through inhibition of enzymes such as 5-lipoxygenase (5-LOX) .
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Anticancer potential due to interactions with specific receptors or DNA-binding capabilities .
Antimicrobial Activity
The presence of halogen (bromine) and methoxy groups enhances lipophilicity and membrane penetration, making it a candidate for antimicrobial studies .
Molecular Docking Studies
In silico studies suggest that the compound may bind effectively to active sites of enzymes or receptors, supporting its potential as a lead molecule for drug development .
Research Outlook
The compound's structural complexity and functional diversity make it an attractive candidate for further research in medicinal chemistry. Future studies could focus on:
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Optimizing its pharmacokinetic properties through structural modifications.
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Conducting in vivo studies to validate its therapeutic potential.
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Exploring its role in multi-target drug design.
By leveraging advanced computational tools and experimental techniques, this compound holds promise for applications in drug discovery and development.
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